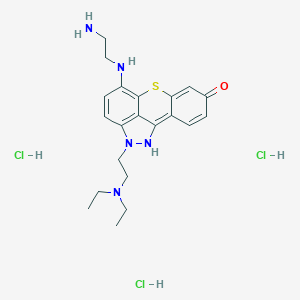

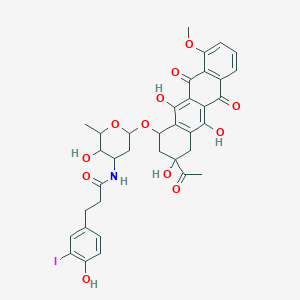

Ledoxantrone trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

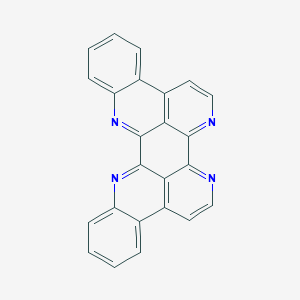

Ledoxantrone trihydrochloride, also known as AN-238, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the anthraquinone family of compounds and has been shown to have potent anti-tumor activity both in vitro and in vivo.

Wissenschaftliche Forschungsanwendungen

1. Development and Characteristics

Ledoxantrone trihydrochloride, also known as mitoxantrone, is part of the anthracenediones class of antineoplastic agents. Originally developed from a molecule designed for DNA intercalation, mitoxantrone demonstrates strong binding to both single-stranded and double-stranded RNA and DNA. It inhibits cellular RNA and DNA synthesis and induces chromosomal aberrations, showcasing its effectiveness against various types of transplantable tumors in murine models (White & Durr, 2004).

2. Mechanism of Action

Mitoxantrone operates through various mechanisms. It suppresses the proliferation of T cells, B cells, and macrophages, impairs antigen presentation, and decreases the secretion of proinflammatory cytokines. Additionally, it enhances T-cell suppressor function, inhibits B-cell function and antibody production, and impedes macrophage-mediated myelin degradation. Its wide-ranging actions affect multiple types of immune cells, distinguishing it from other agents like interferon betas (Fox, 2004).

3. Physicochemical Interactions

The interactions between mitoxantrone and surfactants have been a significant research interest. Mitoxantrone-micelle binding constants and the partition coefficient of the drug between aqueous and micellar phases provide critical insights. This understanding is vital for designing better delivery systems with potential biomedical applications, given the role of surfactant micelles as simple model systems for biological membranes (Enache, Toader, & Enache, 2016).

4. Broader Molecular Interactions

Mitoxantrone interacts with a range of biological macromolecules both covalently and noncovalently, beyond its established role as a DNA topoisomerase II poison. These interactions have significant implications for cancer therapy, as they can be leveraged to enhance the therapeutic value of mitoxantrone in treating cancers like breast and prostate cancers, lymphomas, and leukemias (Evison et al., 2016).

5. Binding Affinity with Chromatin and DNA

The affinity of mitoxantrone for chromatin, DNA, and histone proteins has been a subject of research. Studies show higher binding affinity to chromatin compared to DNA, suggesting histone proteins play a crucial role in this interaction. These findings are pivotal in understanding the drug's antitumor efficacy and guiding the development of more targeted cancer therapies (Hajihassan & Rabbani-Chadegani, 2009).

Eigenschaften

CAS-Nummer |

119221-49-7 |

|---|---|

Produktname |

Ledoxantrone trihydrochloride |

Molekularformel |

C21H30Cl3N5OS |

Molekulargewicht |

506.9 g/mol |

IUPAC-Name |

10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one;trihydrochloride |

InChI |

InChI=1S/C21H27N5OS.3ClH/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21;;;/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3;3*1H |

InChI-Schlüssel |

JKCXGHJOOIDPQF-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl |

Kanonische SMILES |

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl |

Synonyme |

CI 958 CI-958 ledoxantrone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

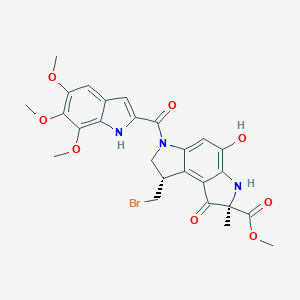

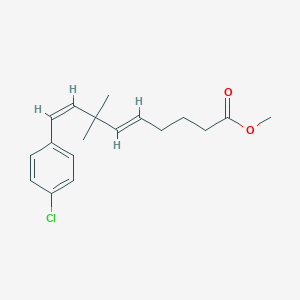

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)